molecular formula C5H7BF3K B6234788 potassium (2-cyclopropylethenyl)trifluoroboranuide CAS No. 1201899-20-8

potassium (2-cyclopropylethenyl)trifluoroboranuide

Cat. No.: B6234788
CAS No.: 1201899-20-8
M. Wt: 174.02 g/mol
InChI Key: NLKNPAFQZXGTJP-BJILWQEISA-N
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Description

Potassium (2-cyclopropylethenyl)trifluoroboranuide is an organoboron compound belonging to the trifluoroborate salt family. These salts are widely used as reagents in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse catalytic systems. The compound features a cyclopropyl ethenyl group attached to a trifluoroborate anion, stabilized by a potassium counterion.

Properties

CAS No.

1201899-20-8

Molecular Formula

C5H7BF3K

Molecular Weight

174.02 g/mol

IUPAC Name

potassium;[(E)-2-cyclopropylethenyl]-trifluoroboranuide

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5-1-2-5;/h3-5H,1-2H2;/q-1;+1/b4-3+;

InChI Key

NLKNPAFQZXGTJP-BJILWQEISA-N

Isomeric SMILES

[B-](/C=C/C1CC1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1CC1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-cyclopropylethenyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyclopropylethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Potassium (2-cyclopropylethenyl)trifluoroboranuide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium (2-cyclopropylethenyl)trifluoroboranuide involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions .

Comparison with Similar Compounds

Structural Comparison

The cyclopropyl ethenyl substituent distinguishes this compound from other trifluoroborates. Below is a structural comparison with key analogs:

Compound Name Molecular Formula Substituent Type Molecular Weight (g/mol) CAS Number Reference
Potassium (2-cyclopropylethenyl)trifluoroboranuide C₆H₇BF₃K (inferred) Cyclopropyl ethenyl ~210 (estimated) Not provided
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K Dichlorophenyl 252.9 192863-38-0
Potassium 2-chlorophenyltrifluoroborate C₆H₄BClF₃K Monochlorophenyl ~228.5 Not provided
Potassium [(4-bromophenyl)methyl]trifluoroboranuide C₇H₆BBrF₃K Bromobenzyl 276.93 1613714-31-0
Potassium {2,2-difluoro-bi(cyclopropane)}trifluoroboranuide C₆H₉BF₃KO₂ Difluorinated bicyclopropane 269.58 Not provided

Key Observations :

  • Steric Effects : The cyclopropyl group introduces steric hindrance, which may require tailored catalysts (e.g., bulky phosphine ligands) for efficient coupling .

Unique Features of Cyclopropylethenyl Analogs :

  • The ethenyl linkage may enable conjugation with the cyclopropane ring, altering electronic properties compared to purely aromatic systems.

Physical Properties

Compound Melting Point (°C) Solubility Stability Notes Reference
Potassium (2,4-dichlorophenyl)trifluoroboranuide 202 Soluble in THF Hygroscopic; store under inert gas
Potassium 2-chlorophenyltrifluoroborate Not provided Soluble in DMSO Stable at room temperature
Potassium [(4-bromophenyl)methyl]trifluoroboranuide Not provided Soluble in MeOH High purity (NLT 97%)

Inferences for Target Compound :

  • Likely soluble in polar aprotic solvents (THF, DMSO) based on analogs.
  • Stability may depend on the steric protection offered by the cyclopropane ring .

Recommendations :

  • Use personal protective equipment (PPE) when handling the cyclopropylethenyl derivative.
  • Store under anhydrous conditions to prevent hydrolysis .

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